molecular formula C13H13F2NO3 B6455018 methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2549024-54-4

methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B6455018
CAS No.: 2549024-54-4
M. Wt: 269.24 g/mol
InChI Key: QCPZXWMSPZNPJM-UHFFFAOYSA-N
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Description

Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a 3,5-difluorophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate
  • Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-4-carboxylate
  • Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

Methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the 3,5-difluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-[(3,5-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3/c1-19-13(18)9-4-12(17)16(7-9)6-8-2-10(14)5-11(15)3-8/h2-3,5,9H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPZXWMSPZNPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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